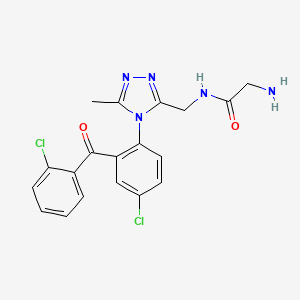

Triazolo-benzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

64194-73-6 |

|---|---|

Molecular Formula |

C19H17Cl2N5O2 |

Molecular Weight |

418.3 g/mol |

IUPAC Name |

2-amino-N-[[4-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-methyl-1,2,4-triazol-3-yl]methyl]acetamide |

InChI |

InChI=1S/C19H17Cl2N5O2/c1-11-24-25-17(10-23-18(27)9-22)26(11)16-7-6-12(20)8-14(16)19(28)13-4-2-3-5-15(13)21/h2-8H,9-10,22H2,1H3,(H,23,27) |

InChI Key |

WUMXPIHYXXKRBU-UHFFFAOYSA-N |

SMILES |

CC1=NN=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl)CNC(=O)CN |

Canonical SMILES |

CC1=NN=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl)CNC(=O)CN |

Other CAS No. |

64194-73-6 |

Synonyms |

2',5-dichloro-2-(3-glycylaminomethyl-5-methyl-4H-1,2,4-triazol-4-yl) benzophenone triazolo-benzophenone |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Triazolo-Benzophenones via Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triazolo-benzophenones utilizing click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility. This document details the core methodologies, presents quantitative data for comparative analysis, and elucidates the biological significance of these compounds, particularly in the context of anticancer drug development.

Introduction

Triazolo-benzophenones are hybrid molecules that integrate the structural features of both 1,2,3-triazoles and benzophenones. The benzophenone (B1666685) moiety is a well-known pharmacophore with a diverse range of biological activities, including antioxidant, anticancer, and photoprotective effects. The triazole ring, often synthesized via "click chemistry," serves as a rigid and stable linker that can improve the pharmacological properties of the parent molecule. The combination of these two scaffolds has led to the development of novel compounds with significant potential in medicinal chemistry.

Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), provides a powerful and versatile platform for the synthesis of these derivatives. These reactions are characterized by their high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making them ideal for the rapid generation of compound libraries for drug discovery.

Synthetic Methodologies

The synthesis of triazolo-benzophenones via click chemistry primarily involves the reaction of a benzophenone molecule functionalized with either an azide (B81097) or an alkyne group with a complementary alkyne- or azide-containing reactant.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used click chemistry method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction involves the copper-catalyzed cycloaddition of a terminal alkyne with an azide.

Workflow for CuAAC Synthesis of Triazolo-Benzophenones:

The Rising Profile of Triazolo-Benzophenones: A Technical Guide to Their Biological Activities

For Immediate Release

A novel class of heterocyclic compounds, triazolo-benzophenone derivatives, is attracting significant scientific interest due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising molecules, tailored for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways and workflows.

Core Synthesis Strategy: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The principal synthetic route to 1,2,3-triazolo-benzophenone derivatives is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction efficiently and regioselectively joins a benzophenone-containing alkyne with an azide (B81097) to form the stable 1,4-disubstituted triazole ring.[1][2][3]

The general workflow for the synthesis and subsequent biological evaluation is depicted below.

Diverse Biological Activities: A Quantitative Overview

This compound derivatives have demonstrated a remarkable range of biological effects. The following tables summarize the quantitative data from various studies, highlighting their potential in different therapeutic areas.

Table 1: Anticancer and Cytotoxic Activity

| Compound | Cell Line | Activity Metric | Value | Reference |

| Derivative 19 | HT-144 (Melanoma) | Cell Viability | Reduction noted | [1][4] |

| A549 (Lung) | Cell Viability | Significant reduction | [1][4] | |

| MCF-7 (Breast) | Cell Viability | Lower than parent compound | [1][4] | |

| Derivative 20 | HT-144 (Melanoma) | Cell Viability | Reduction noted | [1][4] |

| A549 (Lung) | Cell Viability | Significant reduction | [1][4] | |

| MCF-7 (Breast) | Cell Viability | Lower than parent compound | [1][4] | |

| Derivative 24 | HT-144 (Melanoma) | Cell Viability | Reduction noted | [1][4] |

| A549 (Lung) | Cell Viability | Significant reduction | [1][4] | |

| MCF-7 (Breast) | Cell Viability | Lower than parent compound | [1][4] | |

| Derivative 26 | HT-144 (Melanoma) | Cell Viability | Most active | [1][4] |

| A549 (Lung) | Cell Viability | Significant reduction | [1][4] | |

| MCF-7 (Breast) | Cell Viability | Most active | [1][4] |

Table 2: Antimicrobial Activity

| Compound | Microorganism | Activity Metric | Value | Reference |

| 3a | Bacillus subtilis | IZD (mm) | 16 | [2][5] |

| MIC (µg/mL) | 125 | [2][5] | ||

| Staphylococcus aureus | IZD (mm) | 15 | [2][5] | |

| MIC (µg/mL) | 125 | [2][5] | ||

| Candida albicans | IZD (mm) | 17 | [2][5] | |

| MIC (µg/mL) | 62.5 | [2][5] | ||

| 3b | Bacillus subtilis | IZD (mm) | 17 | [2][5] |

| MIC (µg/mL) | 62.5 | [2][5] | ||

| Staphylococcus aureus | IZD (mm) | 16 | [2][5] | |

| MIC (µg/mL) | 125 | [2][5] | ||

| Candida albicans | IZD (mm) | 18 | [2][5] | |

| MIC (µg/mL) | 62.5 | [2][5] |

IZD: Inhibition Zone Diameter; MIC: Minimum Inhibitory Concentration

Table 3: Antioxidant and Photoprotective Activity

| Compound | Assay | Value | Reference |

| Series 2a, 2b, 4-7, etc. | In vitro SPF (0.2 µg/mL) | ~5.00 | [1] |

| Derivative 2b | DPPH Antioxidant Assay (TEAC) | Significant activity | [1] |

| Derivative 19 | DPPH Antioxidant Assay (TEAC) | Significant activity | [1] |

SPF: Sun Protection Factor; TEAC: Trolox Equivalent Antioxidant Capacity

Mechanism of Action: Induction of Cell Cycle Arrest

A key mechanism underlying the anticancer activity of certain this compound derivatives is the induction of cell cycle arrest, particularly at the G1/S transition.[1] This prevents cancer cells from entering the DNA synthesis (S) phase, thereby inhibiting proliferation. The G1/S checkpoint is a critical regulatory point controlled by a complex interplay of cyclins, cyclin-dependent kinases (CDKs), and their inhibitors.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited.

Synthesis of 1,2,3-Triazolo-Benzophenone Derivatives (General CuAAC Protocol)

-

Preparation of Benzophenone Alkyne: A solution of a hydroxybenzophenone derivative (1 equivalent) in a suitable solvent (e.g., acetone) is treated with potassium carbonate (excess) and propargyl bromide (excess). The mixture is refluxed for 24-48 hours. After cooling, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the benzophenone alkyne, which may be purified by column chromatography.[1]

-

Preparation of Organic Azides: Corresponding organic halides are reacted with sodium azide in a polar aprotic solvent like DMF at room temperature.

-

CuAAC Reaction: The benzophenone alkyne (1 equivalent) and the organic azide (1.1 equivalents) are dissolved in a solvent mixture (e.g., t-BuOH/H₂O). Sodium ascorbate (B8700270) (0.2 equivalents) and copper(II) sulfate (B86663) pentahydrate (0.1 equivalents) are added. The reaction is stirred at room temperature for 12-24 hours. The resulting precipitate is filtered, washed with water and a cold solvent (e.g., ethanol), and dried to afford the pure 1,2,3-triazolo-benzophenone derivative.[2][5]

-

Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1][2][5]

In Vitro Sun Protection Factor (SPF) Evaluation

-

Sample Preparation: The this compound derivative is dissolved in a suitable solvent (e.g., ethanol) to a final concentration of 0.2 µg/mL.[1]

-

Spectrophotometric Measurement: The absorbance of the sample solution is measured at 5 nm intervals from 290 to 320 nm using a UV-Vis spectrophotometer.[1]

-

SPF Calculation: The Sun Protection Factor is calculated using the Mansur equation: SPF = CF × Σ EE(λ) × I(λ) × Abs(λ) (from 290 to 320 nm) Where CF = Correction Factor (10), EE(λ) = Erythemal effect spectrum, I(λ) = Solar intensity spectrum, and Abs(λ) = Absorbance of the sample. The values for EE(λ) × I(λ) are constants.[1]

DPPH Radical Scavenging Assay (Antioxidant Activity)

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

-

Assay Procedure: A solution of the test compound at various concentrations is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

-

Data Analysis: The percentage of radical scavenging activity is calculated. The results can be expressed as the Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.[1]

MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., HT-144, A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 hours).

-

MTT Addition: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) is prepared in a suitable broth (e.g., Mueller-Hinton Broth).

-

Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2][5]

Future Directions

The promising biological activities of this compound derivatives warrant further investigation. Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance their potency and selectivity. In vivo studies are essential to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of these compounds. The development of these derivatives could lead to new therapeutic agents for the treatment of cancer, infectious diseases, and other conditions.

References

The Crucial Role of Triazolo-benzophenone in Alprazolam Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of alprazolam, a widely prescribed benzodiazepine (B76468), with a specific focus on the pivotal role of its triazolo-benzophenone precursor, 2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols for key transformations, and a quantitative analysis of reported reaction parameters.

Introduction

Alprazolam, chemically known as 8-chloro-1-methyl-6-phenyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine, is a potent anxiolytic agent. Its synthesis is a multi-step process that hinges on the formation of a key this compound intermediate. This guide will elucidate the primary synthetic route commencing from the readily available 2-amino-5-chlorobenzophenone (B30270), detailing the sequential reactions that lead to the formation of the final alprazolam molecule.

Synthetic Pathway Overview

The most common and industrially relevant synthesis of alprazolam initiates with 2-amino-5-chlorobenzophenone. The overall transformation can be conceptualized in the following logical sequence:

Figure 1: Overall synthetic workflow for alprazolam from 2-amino-5-chlorobenzophenone.

This pathway involves the initial acylation of the starting material, followed by a cyclization to form the benzodiazepine core. Subsequent thionation and reaction with acetylhydrazine yield the critical this compound intermediate, which then undergoes a final intramolecular cyclization to afford alprazolam.

Data Presentation: Quantitative Analysis of Synthesis Steps

The following tables summarize the quantitative data extracted from various literature sources for each key step in the synthesis of alprazolam.

| Step 1: Acylation of 2-Amino-5-chlorobenzophenone | |

| Reactants | 2-Amino-5-chlorobenzophenone, Chloroacetyl chloride |

| Solvent | Toluene[4], Ethyl Acetate[5] |

| Temperature | 5-10°C (initial), then room temperature[4] or 80-85°C[5] |

| Reaction Time | 3-4.5 hours[4][5] |

| Reported Yield | 87-97%[4][5] |

| Step 2: Cyclization to 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | |

| Reactant | 2-Chloroacetamido-5-chlorobenzophenone |

| Reagent | Ammonia[6][7] |

| Solvent | Methanol[7], Dimethyl sulfoxide[6] |

| Temperature | Reflux[7] or 50-100°C[6] |

| Reaction Time | 10-24 hours[7] |

| Reported Yield | 60-82%[6][7] |

| Step 3: Thionation to 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione | |

| Reactant | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one |

| Reagent | Phosphorus pentasulfide[8] or Lawesson's reagent |

| Solvent | Toluene (B28343) or Xylene[8] |

| Temperature | 70-80°C (reflux)[8] |

| Reaction Time | Not specified |

| Reported Yield | 75-85%[8] |

| Step 4: Formation of 2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine | |

| Reactant | 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione |

| Reagent | Acetic acid hydrazide (Acetylhydrazine)[9] |

| Solvent | Absolute Ethanol[9] |

| Temperature | Reflux[9] |

| Reaction Time | 24 hours[9] |

| Reported Yield | ~30% (based on isolated product weight)[9] |

| Step 5: Cyclization to Alprazolam | |

| Reactant | 2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine |

| Conditions | Typically involves heating, often with an acid or base catalyst, though specific details for this direct cyclization are proprietary or varied. |

| Solvent | High-boiling point solvents like n-butanol are sometimes used in related one-pot syntheses. |

| Temperature | Reflux |

| Reaction Time | Varies |

| Reported Yield | Varies |

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of alprazolam, based on published literature.

Protocol 1: Synthesis of 2-Chloroacetamido-5-chlorobenzophenone[4]

-

Dissolve 2-amino-5-chlorobenzophenone (0.01 mol) in toluene (20 mL) in a suitable reaction vessel.

-

Cool the solution to 5–10 °C using an ice bath.

-

Prepare a solution of chloroacetyl chloride (0.011 mol) in toluene (2 mL).

-

Add the chloroacetyl chloride solution dropwise to the cooled 2-amino-5-chlorobenzophenone solution.

-

Stir the reaction mixture at room temperature for 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol (B145695).

Protocol 2: Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one[7]

-

To a solution of 2-chloroacetamido-5-chlorobenzophenone (1.0 mol) in methanol (B129727) (550 mL), add hexamethylenetetramine (0.1 mol).

-

Saturate the stirred mixture with ammonia (B1221849) gas at room temperature.

-

Slowly heat the mixture to reflux while continuously bubbling a steady stream of ammonia through the solution.

-

Maintain the reflux for 24 hours.

-

Discontinue the ammonia flow and cool the reaction mixture to room temperature.

-

Filter the precipitated solid.

-

Wash the solid with cold methanol (2 x 125 mL) and hot water (4 x 500 mL).

-

Dry the product to obtain 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.

Protocol 3: Synthesis of 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione[8]

-

In a suitable reaction vessel, reflux a mixture of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one and 0.5-0.6 equivalents of Lawesson's reagent in anhydrous toluene under a nitrogen atmosphere.

-

Maintain the temperature at 70-80°C.

-

Monitor the reaction to completion by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization from ethanol or a mixture of methylene (B1212753) chloride and petroleum ether.

Protocol 4: Synthesis of 2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine[9]

-

A mixture of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione (0.0070 mol), acetic acid hydrazide (0.021 mol), and absolute ethanol (70 mL) is refluxed for 24 hours. A slow stream of nitrogen should be bubbled through the mixture during the reaction.

-

After 24 hours, the mixture is concentrated to give a residue.

-

The residue is suspended in methylene chloride and filtered.

-

The filtrate is concentrated, and the resulting residue is crystallized from ethyl acetate (B1210297) to yield 2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine.

Protocol 5: Cyclization to Alprazolam

The final cyclization of the this compound precursor to alprazolam is a critical step. While specific industrial protocols are often proprietary, the general principle involves an intramolecular condensation to form the triazole ring fused to the diazepine (B8756704) ring. This is typically achieved by heating the precursor, sometimes in the presence of a catalyst, in a high-boiling point solvent. The reaction progress would be monitored by a suitable analytical technique such as HPLC or TLC until the starting material is consumed. Purification is then carried out, often involving recrystallization to obtain high-purity alprazolam.

Logical Relationships in Synthesis

The synthesis of alprazolam is a cascade of interconnected reactions where the product of one step serves as the reactant for the next. This dependency is crucial for the overall efficiency of the process.

Figure 2: Logical flow of the alprazolam synthesis, highlighting key intermediates.

Conclusion

The synthesis of alprazolam via the this compound precursor route is a well-established and efficient method. This guide has provided a detailed technical overview of this process, from the initial starting material to the final active pharmaceutical ingredient. The presented quantitative data and experimental protocols offer a valuable resource for researchers and professionals in the field of drug development and synthesis. A thorough understanding of each reaction step and its parameters is critical for optimizing the synthesis, maximizing yields, and ensuring the purity of the final product.

References

- 1. Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 2. Synthesis method of 2-amino-5-chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CN105541653A - A synthetic method of a diazepam drug intermediate 2-chloroacetamido-5-chlorobenzophenone - Google Patents [patents.google.com]

- 6. US3852270A - Process for the preparation of 7-chloro-5-phenyl-3h-1,4-benzodiazpine-2-(1h)one - Google Patents [patents.google.com]

- 7. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]

- 8. Buy 7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione | 4547-02-8 [smolecule.com]

- 9. 2-(2-ACETYLHYDRAZINO)-7-CHLORO-5-PHENYL-3H-1,4-BENZODIAZEPINE synthesis - chemicalbook [chemicalbook.com]

Unveiling the Antioxidant Potential of Novel Triazolo-Benzophenone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

A new frontier in antioxidant research is emerging with the exploration of novel triazolo-benzophenone compounds. These synthetic hybrids combine the structural features of both triazoles and benzophenones, two classes of compounds known for their diverse biological activities. This technical guide provides an in-depth analysis of the antioxidant properties of these promising molecules, presenting key quantitative data, detailed experimental methodologies, and a visualization of the underlying mechanisms of action. The convergence of the triazole moiety, a well-recognized pharmacophore in medicinal chemistry, with the benzophenone (B1666685) scaffold, known for its photoprotective and biological properties, has yielded derivatives with significant antioxidant potential.[1]

Quantitative Antioxidant Activity

The antioxidant capacity of a series of twenty-six 1,2,3-triazole-benzophenone derivatives was systematically evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant strength of the tested compound to that of Trolox, a water-soluble vitamin E analog.

The synthesis of these compounds originated from commercially available 4,4'-dihydroxybenzophenone (B132225) and 2,4-dihydroxybenzophenone.[1] These precursors were propargylated and subsequently reacted with various benzyl (B1604629) azides via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to yield the final this compound derivatives.[1][2]

The following table summarizes the TEAC values obtained for the synthesized compounds, providing a clear comparison of their antioxidant efficacy.

| Compound | TEAC (after 30 min) | TEAC (after 60 min) |

| 1b | 0.81 ± 0.01 | 0.83 ± 0.01 |

| 2a | 0.31 ± 0.01 | 0.32 ± 0.01 |

| 2b | 0.77 ± 0.01 | 0.81 ± 0.01 |

| 4 | 0.28 ± 0.01 | 0.29 ± 0.01 |

| 5 | 0.29 ± 0.01 | 0.30 ± 0.01 |

| 6 | 0.28 ± 0.01 | 0.29 ± 0.01 |

| 7 | 0.29 ± 0.01 | 0.30 ± 0.01 |

| 8 | 0.29 ± 0.01 | 0.30 ± 0.01 |

| 9 | 0.29 ± 0.01 | 0.30 ± 0.01 |

| 10 | 0.29 ± 0.01 | 0.30 ± 0.01 |

| 11 | 0.29 ± 0.01 | 0.30 ± 0.01 |

| 12 | 0.29 ± 0.01 | 0.30 ± 0.01 |

| 13 | 0.29 ± 0.01 | 0.30 ± 0.01 |

| 14 | 0.29 ± 0.01 | 0.30 ± 0.01 |

| 15 | 0.29 ± 0.01 | 0.30 ± 0.01 |

| 16 | 0.29 ± 0.01 | 0.30 ± 0.01 |

| 17 | 0.29 ± 0.01 | 0.30 ± 0.01 |

| 18 | 0.29 ± 0.01 | 0.30 ± 0.01 |

| 19 | 0.75 ± 0.01 | 0.79 ± 0.01 |

| 20 | 0.76 ± 0.01 | 0.79 ± 0.01 |

| 21 | 0.76 ± 0.01 | 0.79 ± 0.01 |

| 22 | 0.76 ± 0.01 | 0.79 ± 0.01 |

| 23 | 0.76 ± 0.01 | 0.79 ± 0.01 |

| 24 | 0.76 ± 0.01 | 0.79 ± 0.01 |

| 25 | 0.76 ± 0.01 | 0.79 ± 0.01 |

| 26 | 0.76 ± 0.01 | 0.79 ± 0.01 |

| 27 | 0.76 ± 0.01 | 0.79 ± 0.01 |

| 28 | 0.76 ± 0.01 | 0.79 ± 0.01 |

| 29 | 0.76 ± 0.01 | 0.79 ± 0.01 |

| Trolox | 1.00 | 1.00 |

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and facilitate further research.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This spectrophotometric assay is based on the reduction of the stable DPPH radical by an antioxidant, leading to a color change from purple to yellow.

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

-

Test compounds and a positive control (e.g., Trolox, Ascorbic Acid)

-

Spectrophotometer capable of measuring absorbance at 517 nm

-

Micropipettes and cuvettes or a 96-well plate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.

-

Sample Preparation: Dissolve the this compound compounds and the positive control in a suitable solvent (e.g., methanol, ethanol) to create a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.

-

Reaction Mixture: Add a specific volume of the test sample or standard to the DPPH solution. The final volume and the ratio of sample to DPPH solution may vary depending on the specific protocol, but a common approach is to mix the sample and DPPH solution in a 1:1 or similar ratio.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period, typically 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing the solvent and the DPPH solution is also measured.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Reagents and Equipment:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Test compounds and a positive control (e.g., Trolox)

-

Spectrophotometer capable of measuring absorbance at 734 nm

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Adjustment of ABTS•+ Solution: On the day of the assay, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of the test compounds and the positive control in the appropriate solvent.

-

Reaction Mixture: Add a small volume of the test sample or standard to a larger volume of the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for a specific time, typically around 6 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

TEAC Determination: The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the compound under investigation.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Reagents and Equipment:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Test compounds and a positive control (e.g., Trolox, Ascorbic Acid)

-

Spectrophotometer capable of measuring absorbance at 593 nm

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.

-

Sample Preparation: Prepare dilutions of the test compounds and standards in a suitable solvent.

-

Reaction Mixture: Add a small volume of the sample or standard to a larger volume of the FRAP reagent.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period, typically 4 to 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

-

Calculation of Antioxidant Power: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺ or a standard antioxidant like Trolox. The results are typically expressed as Fe²⁺ equivalents or Trolox equivalents.

Visualizing the Mechanism of Action

The antioxidant activity of this compound compounds is believed to be exerted through their ability to donate hydrogen atoms or electrons to neutralize free radicals, thus interrupting the oxidative chain reactions. The following diagrams illustrate the general workflow of antioxidant assays and a simplified representation of a cellular signaling pathway affected by oxidative stress.

Caption: A simplified workflow for common in vitro antioxidant capacity assays.

Caption: The role of antioxidants in mitigating ROS-induced cellular damage.

References

The Anticancer Potential of Substituted Triazolo-Benzophenones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern medicinal chemistry. Among the vast landscape of heterocyclic compounds, the triazolo-benzophenone scaffold has emerged as a promising pharmacophore. This technical guide provides an in-depth overview of the anticancer potential of substituted triazolo-benzophenones, consolidating key findings on their synthesis, cytotoxic activity, and proposed mechanisms of action. The fusion of the triazole ring, a known bioisostere for various functional groups with a wide range of pharmacological activities, with the benzophenone (B1666685) moiety, a versatile structural motif, has yielded derivatives with significant antiproliferative effects against various cancer cell lines. This document aims to serve as a comprehensive resource for researchers in the field, detailing experimental protocols, presenting quantitative data in a comparative format, and visualizing the complex biological pathways involved.

Data Presentation: In Vitro Anticancer Activity

The cytotoxic potential of substituted triazolo-benzophenones has been evaluated against a panel of human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) and growth inhibition (GI50) values, providing a quantitative comparison of the activity of different derivatives.

Table 1: Cytotoxicity (IC50, µM) of 1,2,3-Triazole-Benzophenone Derivatives Against Various Cancer Cell Lines [1][2][3]

| Compound | Linker | R (Substitution on Benzyl (B1604629) Ring) | A549 (Lung) | MCF-7 (Breast) | HT-144 (Melanoma) |

| Series 1 | bis(4-(prop-2-yn-1-yloxy)) | ||||

| 4 | 1,2,3-triazole | H | > 50 | > 50 | > 50 |

| 5 | 1,2,3-triazole | 4-OCH3 | > 50 | > 50 | > 50 |

| 6 | 1,2,3-triazole | 4-F | > 50 | > 50 | > 50 |

| 7 | 1,2,3-triazole | 4-Cl | > 50 | > 50 | > 50 |

| 8 | 1,2,3-triazole | 4-I | > 50 | > 50 | > 50 |

| 9 | 1,2,3-triazole | 4-NO2 | > 50 | > 50 | > 50 |

| 10 | 1,2,3-triazole | 3-OCH3 | > 50 | > 50 | > 50 |

| 11 | 1,2,3-triazole | 3-F | > 50 | > 50 | > 50 |

| 12 | 1,2,3-triazole | 3-Cl | > 50 | > 50 | > 50 |

| 13 | 1,2,3-triazole | 3-Br | > 50 | > 50 | > 50 |

| 14 | 1,2,3-triazole | 3-I | > 50 | > 50 | > 50 |

| 15 | 1,2,3-triazole | 2-OCH3 | > 50 | > 50 | > 50 |

| 16 | 1,2,3-triazole | 2-F | > 50 | > 50 | > 50 |

| 17 | 1,2,3-triazole | 2-Cl | > 50 | > 50 | > 50 |

| 18 | 1,2,3-triazole | 2-Br | > 50 | > 50 | > 50 |

| Series 2 | (2-hydroxy-4-(prop-2-yn-1-yloxy)) | ||||

| 19 | 1,2,3-triazole | H | 24.38 | 27.60 | 12.33 |

| 20 | 1,2,3-triazole | 4-OCH3 | 36.88 | > 50 | 25.11 |

| 21 | 1,2,3-triazole | 4-F | 28.50 | 45.33 | 31.90 |

| 22 | 1,2,3-triazole | 4-Cl | 46.13 | > 50 | 36.60 |

| 23 | 1,2,3-triazole | 4-I | > 50 | > 50 | 42.50 |

| 24 | 1,2,3-triazole | 4-NO2 | 26.50 | 41.50 | 20.33 |

| 25 | 1,2,3-triazole | 3-OCH3 | > 50 | > 50 | 38.44 |

| 26 | 1,2,3-triazole | 3-F | 35.50 | 28.50 | 33.33 |

| Cisplatin | - | - | 12.50 | - | - |

Table 2: Cytotoxicity (IC50, µM) of Novel Benzophenone-Based 1,2,3-Triazole Hybrids [4]

| Compound | R (Substitution on Phenyl Ring) | HT-1080 (Fibrosarcoma) | A-549 (Lung) |

| 8a | 4-OCH3 | 11.2 | 10.9 |

| 8b | 4-CH3 | 12.1 | 11.8 |

| 8c | 4-F | 9.8 | 9.5 |

| 8d | 4-Cl | 8.5 | 8.1 |

| 8e | 4-Br | 9.2 | 8.9 |

| 8f | 2-Cl | 10.1 | 9.8 |

| 8g | 2-NO2 | 9.5 | 9.1 |

| 8h | 3-NO2 | 8.1 | 7.8 |

| 8i | 2,4-diCl | 9.9 | 9.6 |

| 8j | 2,6-diCl | 10.5 | 10.2 |

| 8k | 3,4-diCl | 11.8 | 11.5 |

| 8l | 4-NO2 | 7.5 | 7.2 |

| Doxorubicin | - | 7.8 | 7.5 |

Table 3: Antiproliferative Activity (GI50, µM) of a Substituted Triazolo-benzodiazepine [5]

| Compound | Cell Line (Cancer Type) | GI50 (µM) |

| 3f | RPMI-8226 (Leukemia) | 12.1 |

| NCI-H460 (Non-small cell lung) | 15.3 | |

| HCC-2998 (Colon) | 17.7 | |

| SF-539 (CNS) | 20.0 | |

| SK-MEL-28 (Melanoma) | 21.6 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols employed in the synthesis and biological evaluation of substituted triazolo-benzophenones.

Synthesis of 1,2,3-Triazolo-Benzophenone Derivatives

The synthesis of 1,2,3-triazolo-benzophenone derivatives is typically achieved through a multi-step process, with the key step being the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".

-

Propargylation of Hydroxybenzophenones:

-

To a solution of a hydroxybenzophenone (e.g., 4,4'-dihydroxybenzophenone (B132225) or 2,4-dihydroxybenzophenone) in a suitable solvent such as acetone, potassium carbonate is added, followed by propargyl bromide.

-

The reaction mixture is refluxed for approximately 24 hours.

-

After cooling, the reaction is quenched with an ice-water/dichloromethane (B109758) mixture.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield the propargylated benzophenone precursor.[1]

-

-

Synthesis of Benzyl Azides:

-

Benzyl azides are generally prepared from the corresponding commercially available benzyl bromides.

-

The benzyl bromide is reacted with sodium azide (B81097) in a solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature for about 2 hours.

-

The product is then extracted and purified.

-

-

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

A mixture of the propargylated benzophenone, the respective benzyl azide, sodium ascorbate, and copper(II) sulfate pentahydrate is prepared in a biphasic solvent system of dichloromethane and water.

-

The reaction mixture is stirred vigorously at room temperature for approximately 6 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The final this compound derivative is purified by column chromatography or recrystallization.[1]

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding:

-

Cancer cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in a final volume of 100 µL of culture medium.

-

The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

The synthesized compounds are dissolved in DMSO to prepare stock solutions.

-

Serial dilutions of the compounds are prepared in the culture medium.

-

The medium from the cell plates is removed, and 100 µL of the medium containing the compounds at various concentrations is added to the wells.

-

Control wells receive medium with DMSO at the same concentration as the treated wells. A positive control (e.g., Doxorubicin or Cisplatin) is also included.

-

The plates are incubated for another 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the control (untreated) cells.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is performed to determine the effect of the compounds on the progression of cells through the different phases of the cell cycle.

-

Cell Treatment and Harvesting:

-

Cells are seeded in 6-well plates and allowed to attach overnight.

-

The cells are then treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

-

After treatment, both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and harvested by centrifugation.

-

-

Cell Fixation:

-

The cell pellet is resuspended in cold PBS.

-

While vortexing gently, ice-cold 70% ethanol (B145695) is added dropwise to fix the cells.

-

The cells are incubated at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

The fixed cells are washed with PBS to remove the ethanol.

-

The cell pellet is resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and RNase A is used to prevent the staining of RNA.

-

The cells are incubated in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

The DNA content of the stained cells is analyzed using a flow cytometer.

-

The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using appropriate software.

-

Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting:

-

Cells are treated with the compounds as described for the cell cycle analysis.

-

After the treatment period, the cells are harvested.

-

-

Staining:

-

The cells are washed with cold PBS and then resuspended in Annexin V binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

The cells are incubated in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

The stained cells are immediately analyzed by flow cytometry.

-

The results are typically displayed as a quadrant plot, where:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are necrotic.

-

-

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms by which substituted triazolo-benzophenones exert their anticancer effects are still under active investigation. However, based on existing evidence for this class of compounds and related triazole derivatives, several key signaling pathways have been implicated.

Cell Cycle Arrest

Several studies have shown that substituted triazolo-benzophenones can induce cell cycle arrest, primarily at the G1/S transition.[1] This suggests that these compounds may interfere with the machinery that regulates the progression from the G1 phase (cell growth) to the S phase (DNA synthesis).

Caption: G1/S cell cycle arrest by triazolo-benzophenones.

Induction of Apoptosis

In addition to cell cycle arrest, these compounds have been shown to induce programmed cell death, or apoptosis. While the specific pathway is not fully elucidated for all derivatives, evidence points towards the involvement of the intrinsic (mitochondrial) pathway. This is often characterized by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.

Caption: Intrinsic apoptosis pathway induced by triazolo-benzophenones.

Potential Molecular Targets

Molecular docking studies and research on structurally related compounds suggest potential molecular targets for triazolo-benzophenones.

-

ERK2 (Extracellular signal-regulated kinase 2): Docking studies have indicated that some this compound derivatives can bind to the active site of ERK2, a key component of the MAPK/ERK signaling pathway which is often hyperactivated in cancer and plays a crucial role in cell proliferation and survival.[4]

-

Tubulin: Many triazole-containing compounds are known to inhibit tubulin polymerization, a critical process for microtubule formation and cell division. This disruption of the cytoskeleton leads to mitotic arrest and apoptosis. It is plausible that some this compound derivatives share this mechanism.

-

EGFR (Epidermal Growth Factor Receptor): The EGFR signaling pathway is another common target for anticancer drugs. Given that other triazole hybrids have shown EGFR inhibitory activity, this remains a potential avenue of action for triazolo-benzophenones.

Caption: Workflow for anticancer evaluation of triazolo-benzophenones.

Structure-Activity Relationship (SAR)

The analysis of the cytotoxic data reveals several important structure-activity relationships:

-

The Hydroxyl Group: The presence of a free hydroxyl group on the benzophenone core appears to be crucial for anticancer activity. Derivatives from 2,4-dihydroxybenzophenone (B1670367) (Series 2 in Table 1) showed significantly higher cytotoxicity compared to those derived from 4,4'-dihydroxybenzophenone where both hydroxyls were propargylated.[1]

-

Substitution on the Benzyl Ring: The nature and position of the substituent on the benzyl ring attached to the triazole moiety modulate the anticancer activity.

-

Electron-withdrawing groups, such as a nitro group at the para-position (compound 8l in Table 2), have been shown to enhance cytotoxic activity, in some cases surpassing that of the standard drug doxorubicin.[4]

-

Halogen substitutions also influence activity, although a clear trend is not always apparent and may depend on the specific cell line and the position of the halogen.

-

Conclusion and Future Directions

Substituted triazolo-benzophenones represent a promising class of compounds for the development of novel anticancer agents. The synthetic accessibility through click chemistry allows for the rapid generation of diverse libraries for screening. The current body of research demonstrates their potent cytotoxic effects against a range of cancer cell lines, with mechanisms likely involving the induction of cell cycle arrest and apoptosis.

Future research should focus on:

-

Elucidating specific molecular targets to move beyond proposed mechanisms and identify the direct binding partners of these compounds.

-

Expanding the diversity of the substitution patterns on both the benzophenone and the triazole-appended aromatic ring to further refine the structure-activity relationship and improve potency and selectivity.

-

In vivo studies of the most promising lead compounds to evaluate their efficacy and safety in preclinical animal models.

-

Exploring potential synergistic effects with existing chemotherapeutic agents.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the quest to translate the potential of substituted triazolo-benzophenones into effective cancer therapies.

References

The Multifaceted Mechanisms of Triazolo-benzophenones in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The triazolo-benzophenone scaffold represents a versatile pharmacophore with a wide spectrum of biological activities, ranging from anticancer and antioxidant properties to applications in photoprotection and neuroscience. This technical guide provides an in-depth exploration of the mechanisms of action of two major classes of these compounds: 1,2,3-triazole-benzophenone derivatives and triazolo-benzodiazepines. We will dissect their molecular interactions, delineate the signaling pathways they modulate, and provide detailed experimental protocols for their synthesis and biological evaluation. Quantitative data are summarized in structured tables for comparative analysis, and key mechanisms are visualized through signaling pathway and workflow diagrams to facilitate a comprehensive understanding of this promising class of molecules.

Introduction

Triazolo-benzophenones are synthetic compounds that integrate the structural features of a triazole ring and a benzophenone (B1666685) moiety. This unique combination gives rise to a diverse array of biological activities. The 1,2,3-triazole-benzophenone derivatives have emerged as potent agents with antioxidant, anticancer, and photoprotective effects.[1][2] In parallel, the structurally related triazolo-benzodiazepines have been extensively studied for their roles as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, and as modulators of the γ-aminobutyric acid type A (GABA-A) receptors, conferring them with anticancer and anxiolytic properties, respectively.[3][4] This guide will delve into the distinct yet sometimes overlapping mechanisms of action of these compounds.

1,2,3-Triazole-Benzophenone Derivatives: A Triple Threat

A significant body of research has focused on 1,2,3-triazole-benzophenone derivatives, revealing their potential in oncology, dermatology, and cellular protection.

Anticancer Activity: Targeting Melanoma through Cell Cycle Arrest

Certain hydroxylated 1,2,3-triazole-benzophenone derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including metastatic melanoma (HT-144), lung carcinoma (A549), and breast carcinoma (MCF-7).[1][2]

Mechanism of Action: In melanoma cells harboring the BRAF V600E mutation, these compounds have been shown to induce cell cycle arrest at the G1/S phase.[1] This mutation leads to the constitutive activation of the RAF/MEK/ERK (MAPK) signaling pathway, which promotes uncontrolled cell proliferation.[1] The this compound derivatives inhibit this pathway, leading to a decrease in the expression of key cell cycle regulators like cyclin D1, which is essential for the G1/S transition. This ultimately results in the induction of cell death.[1]

Quantitative Data: Anticancer Activity

| Compound/Derivative | Cell Line | Activity | IC50 (µM) | Reference |

| Phosphonate 1,2,3-triazole derivative | HT-1080 | Antiproliferative | 15.13 | [5] |

| Phosphonate 1,2,3-triazole derivative | A-549 | Antiproliferative | 21.25 | [5] |

| Phosphonate 1,2,3-triazole derivative | MCF-7 | Antiproliferative | 18.06 | [5] |

| 1,2,3-Triazole-containing chalcone (B49325) (7a) | A549 | Antiproliferative | 8.67 | [6] |

| 1,2,3-Triazole-containing chalcone (7c) | A549 | Antiproliferative | 9.74 | [6] |

| Naphthoquinone-Triazole Hybrid (64b) | A549 | Antiproliferative | 9.19 | [6] |

Note: The table presents a selection of reported IC50 values for different triazole derivatives, which may not all be benzophenone-substituted but illustrate the general anticancer potential of the triazole scaffold.

Antioxidant Properties: Scavenging Free Radicals

Many 1,2,3-triazole-benzophenone derivatives exhibit significant antioxidant activity. This is crucial for protecting cells from oxidative stress and damage caused by free radicals.[1]

Mechanism of Action: The antioxidant capacity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this assay, the this compound derivative donates a hydrogen atom or an electron to the stable DPPH radical, neutralizing it and causing a color change from purple to yellow. The degree of discoloration is proportional to the antioxidant activity.[7]

Quantitative Data: Antioxidant Activity

| Compound/Derivative | TEAC (Trolox Equivalent Antioxidant Capacity) | Reference |

| Propargylated 2,4-dihydroxybenzophenone (B1670367) (2b) | High | [1] |

| Derivative 19 (from 2,4-dihydroxybenzophenone) | Significant | [1] |

| Derivatives from 4,4'-dihydroxybenzophenone | Low to moderate | [1] |

Photoprotective Effects: A Shield Against UV Radiation

The benzophenone core is a well-known UV absorber, and its incorporation into triazole derivatives imparts photoprotective properties to these molecules.[1]

Mechanism of Action: These compounds absorb ultraviolet (UV) radiation, particularly in the UVB (290–320 nm) and UVA (320–400 nm) ranges. This absorption prevents the harmful UV rays from penetrating the skin and causing damage to cellular components like DNA.[8] The effectiveness of a sunscreen is measured by its Sun Protection Factor (SPF), which can be determined in vitro by measuring the UV transmittance through a thin film of the compound.[9][10]

Quantitative Data: Photoprotective Activity

| Compound/Derivative | Concentration | In Vitro SPF | Reference |

| 1,2,3-triazole-benzophenone derivatives | 0.2 µg/mL | Comparable to Benzophenone-3 | [1][2] |

Triazolo-benzodiazepines: Modulators of Gene Expression and Neuronal Activity

Triazolo-benzodiazepines, which can be considered cyclized derivatives of benzophenones, exhibit potent and specific biological activities, primarily as BET bromodomain inhibitors and GABA-A receptor modulators.

BET Bromodomain Inhibition: An Epigenetic Approach to Cancer Therapy

A class of triazolo-benzodiazepines, exemplified by JQ1 and I-BET762, act as potent inhibitors of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[4][11] These proteins are "epigenetic readers" that play a crucial role in regulating gene transcription.

Mechanism of Action: BET proteins recognize and bind to acetylated lysine (B10760008) residues on histone tails, which are markers of active chromatin. This interaction recruits transcriptional machinery to specific gene promoters, including those of key oncogenes like MYC.[1][12] Triazolo-benzodiazepine BET inhibitors are competitive inhibitors that bind to the acetyl-lysine binding pocket of BET bromodomains.[12] This binding displaces BET proteins from chromatin, leading to the downregulation of their target genes, most notably MYC. The subsequent cellular effects include the induction of cell cycle arrest, senescence, and apoptosis in various cancer models.[1][12]

Quantitative Data: BET Bromodomain Inhibition

| Compound | Target | Binding Affinity (Kd) | Reference |

| I-BET762 (1) | BET bromodomains | 50–370 nM | [13][14] |

| Alprazolam | BRD4(1) | 2.5 µM | [15] |

| Compound 28 | Brd2(1) | 800 nM | [11][13] |

| Compound 28 | Brd2(2) | 40 nM | [11][13] |

GABA-A Receptor Modulation: The Basis of Anxiolytic Activity

Certain triazolo-benzodiazepines, such as alprazolam, are well-known for their anxiolytic, sedative, and anticonvulsant effects.[4]

Mechanism of Action: These compounds act as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of inhibitory neurotransmission in the central nervous system.[4] When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. Triazolo-benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the frequency of chloride channel opening.[16][17] This potentiation of GABAergic inhibition results in the observed central nervous system depressant effects.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activities of triazolo-benzophenones.

Synthesis of 1,2,3-Triazole-Benzophenone Derivatives

A common and efficient method for synthesizing these derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction.[1]

Protocol Outline:

-

Propargylation of Hydroxybenzophenone: A dihydroxybenzophenone (B1166750) is reacted with propargyl bromide in the presence of a base like potassium carbonate in a suitable solvent (e.g., acetone) under reflux to yield the corresponding alkyne derivative.[1]

-

Azide Synthesis: Benzyl azides are typically prepared from the corresponding benzyl bromides by reaction with sodium azide in a solvent like DMSO.

-

CuAAC Reaction: The propargylated benzophenone and the benzyl azide are reacted in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, in a solvent system such as dichloromethane/water.[1] The reaction is typically stirred at room temperature for several hours.

-

Purification: The final product is purified using standard techniques like column chromatography.

DPPH Radical Scavenging Assay

This spectrophotometric assay is widely used to determine the antioxidant activity of compounds.[7][8]

Protocol Outline:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.[7]

-

Reaction Mixture: In a 96-well plate or cuvettes, different concentrations of the test compound are mixed with the DPPH working solution. A control containing only the solvent and DPPH is also prepared.[7]

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[7]

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer or a microplate reader.[7]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100.[7] The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.

In Vitro Sun Protection Factor (SPF) Determination

This method assesses the UV-blocking potential of a compound.[9][10]

Protocol Outline:

-

Sample Preparation: A solution of the test compound is prepared in a suitable solvent.

-

Substrate Application: A defined amount of the sample solution is applied uniformly onto a substrate, such as a polymethyl methacrylate (B99206) (PMMA) plate, to form a thin film.[9][18]

-

Spectrophotometric Measurement: The transmittance of UV radiation through the film is measured over the UVA and UVB range (290-400 nm) using a spectrophotometer equipped with an integrating sphere.[9]

-

SPF Calculation: The in vitro SPF is calculated from the transmittance data using a standardized equation, such as the Mansur equation, which correlates absorbance with the erythemal action spectrum.[19]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[20][21]

Protocol Outline:

-

Cell Culture and Treatment: Cancer cells are cultured and treated with the test compound at various concentrations for a specific duration (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and then fixed, typically with cold 70% ethanol, to permeabilize the cell membranes.[20][22]

-

Staining: The fixed cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI). RNase A is usually included to degrade RNA and ensure that only DNA is stained.[20][21]

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content of each cell.

-

Data Analysis: The data is analyzed to generate a histogram of DNA content, which shows the percentage of cells in each phase of the cell cycle.[20]

AlphaScreen Assay for BET Bromodomain Inhibition

This is a bead-based proximity assay used for high-throughput screening of BET inhibitors.[23][24]

Protocol Outline:

-

Reagent Preparation: Biotinylated histone peptides (the substrate), GST- or His-tagged bromodomain proteins, and the test inhibitor are prepared in an appropriate assay buffer.

-

Reaction Incubation: The bromodomain protein and the test inhibitor are incubated together, followed by the addition of the biotinylated histone peptide.

-

Bead Addition: Glutathione donor beads and streptavidin acceptor beads are added to the mixture.

-

Signal Detection: In the absence of an inhibitor, the interaction between the bromodomain protein and the histone peptide brings the donor and acceptor beads into close proximity. Upon excitation of the donor beads, singlet oxygen is generated, which diffuses to the acceptor beads, resulting in a chemiluminescent signal. An effective inhibitor disrupts this interaction, leading to a decrease in the signal. The signal is read on an AlphaScreen-capable plate reader.[23]

-

IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in the signal is determined as the IC50 value.

Conclusion

The this compound scaffold is a rich source of biologically active molecules with diverse mechanisms of action. The 1,2,3-triazole-benzophenone derivatives have demonstrated significant potential as multifunctional agents with anticancer, antioxidant, and photoprotective properties. Their ability to induce cell cycle arrest in cancer cells highlights their therapeutic promise. On the other hand, triazolo-benzodiazepines offer exciting opportunities for epigenetic-based cancer therapies through the inhibition of BET bromodomains and for the treatment of neurological disorders by modulating GABA-A receptors. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore and develop this versatile class of compounds for various therapeutic applications. The continued investigation into the structure-activity relationships and mechanisms of action of triazolo-benzophenones will undoubtedly pave the way for the discovery of novel and more potent therapeutic agents.

References

- 1. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 10. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Benzodiazepines and benzotriazepines as protein interaction inhibitors targeting bromodomains of the BET family - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Benzodiazepine modulation of GABA(A) receptor opening frequency depends on activation context: a patch clamp and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. alsglobal.com [alsglobal.com]

- 19. ymerdigital.com [ymerdigital.com]

- 20. benchchem.com [benchchem.com]

- 21. Flow cytometry with PI staining | Abcam [abcam.com]

- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 23. benchchem.com [benchchem.com]

- 24. bpsbioscience.com [bpsbioscience.com]

Spectroscopic Fingerprints of Triazolo-Benzophenone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of triazolo-benzophenone derivatives, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antioxidant properties. This document details the key spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing researchers with the foundational knowledge for structural elucidation and characterization. Furthermore, it outlines detailed experimental protocols for these techniques and explores a relevant signaling pathway potentially modulated by this class of compounds.

Core Spectroscopic Characteristics

The unique structural features of this compound derivatives give rise to characteristic signals in various spectroscopic analyses. The benzophenone (B1666685) moiety, with its conjugated system, and the triazole ring, a heteroaromatic system, both contribute to a distinct spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule.

¹H NMR Spectroscopy:

Proton NMR spectra of this compound derivatives typically exhibit signals in the aromatic, triazole, and aliphatic regions. The chemical shifts are influenced by the substitution pattern on the aromatic rings.

¹³C NMR Spectroscopy:

Carbon-13 NMR spectra are instrumental in confirming the carbon framework of these molecules. The carbonyl carbon of the benzophenone moiety and the carbons of the triazole ring show characteristic chemical shifts.

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Triazole-H | 7.44 - 8.32[1][2][3] | 120 - 145[2] |

| Benzophenone Aromatic-H | 7.30 - 7.80[2] | 120 - 140[2] |

| Methylene Bridge (-CH₂-) | 5.20 - 5.67[2] | - |

| Benzophenone Carbonyl (C=O) | - | 195.8 - 196.3[2] |

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Selected 1,2,3-Triazole-Benzophenone Derivatives

| Compound | Ar-H (ppm) | Triazole-H (ppm) | O-CH₂ (ppm) | N-CH₂ (ppm) | Ar-C (ppm) | Triazole-C (ppm) | C=O (ppm) | O-CH₂ (ppm) | N-CH₂ (ppm) |

| Derivative A | 7.89-7.25 (m, 12H) | 8.12 (s, 2H) | 5.25 (s, 4H) | 5.61 (s, 4H) | 161.0-114.9 | 143.9, 123.9 | 194.8 | 62.2 | 53.6 |

| Derivative B | 7.88-6.93 (m, 11H) | 8.13 (s, 2H) | 5.24 (s, 4H) | 5.58 (s, 4H) | 161.0-114.9 | 143.9, 124.0 | 194.8 | 62.2 | 53.2 |

| Derivative C | 7.89-6.95 (m, 11H) | 8.16 (s, 2H) | 5.25 (s, 4H) | 5.59 (s, 4H) | 161.0-114.9 | 144.0, 124.0 | 194.8 | 62.2 | 53.3 |

Data extracted from the supplementary information of Dias et al., J. Braz. Chem. Soc., 2021, 32, 574-587.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound derivatives, key absorption bands correspond to the carbonyl group of the benzophenone and the aromatic C-H bonds.

| Functional Group | Vibrational Frequency (cm⁻¹) | Intensity |

| C=O (carbonyl) stretch | 1700 - 1630[4] | Strong |

| Aromatic C-H stretch | 3100 - 3000[5] | Medium |

| Aromatic C=C stretch | 1600 - 1475 | Medium-Weak |

| C-N stretch | 1350 - 1000 | Medium |

| N-H stretch (if present) | 3500 - 3300[5] | Medium |

Table 2: Key FT-IR Absorption Bands for a Representative 1,2,3-Triazole-Benzophenone Derivative

| Wavenumber (cm⁻¹) | Assignment |

| 3132 - 3034 | Aromatic C-H stretching |

| 2926 | Aliphatic C-H stretching |

| 1647 | C=O stretching (Benzophenone) |

| 1597 | C=C stretching (Aromatic) |

| 1502 | N=N stretching (Triazole) |

| 1424 | C-N stretching |

| 1235 | C-O-C stretching (Ether linkage) |

Data generalized from typical values for similar structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation of the benzophenone moiety in these derivatives results in characteristic absorption bands in the UV region. The n→π* transition of the carbonyl group is a key feature.

| Electronic Transition | Wavelength (λ_max, nm) |

| n→π* (C=O) | 280 - 320[2] |

| π→π* (Aromatic) | ~250 - 290 |

Table 3: UV-Vis Absorption Maxima for a Series of 1,2,3-Triazole-Benzophenone Derivatives in Ethanol

| Compound | λ_max (nm) |

| Derivative 1 | 288, 254 |

| Derivative 2 | 287, 255 |

| Derivative 3 | 289, 256 |

Data extracted from the supplementary information of Dias et al., J. Braz. Chem. Soc., 2021, 32, 574-587.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the this compound derivative for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved. If necessary, use a vortex mixer.

-

For quantitative NMR, an internal standard of known concentration should be added.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (e.g., zg30)

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time: 3-4 seconds

-

Spectral Width: 10-12 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (e.g., zgpg30)

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay (d1): 2-5 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: 200-240 ppm

-

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly grind 1-2 mg of the this compound derivative with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[4][6]

-

Transfer a portion of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[4][6]

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, spectra are recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of the this compound derivative of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

-

Perform serial dilutions to obtain a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).[7]

-

Use a quartz cuvette for all measurements.

Data Acquisition:

-

Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Rinse the cuvette with the sample solution before filling it for measurement.

-

Record the UV-Vis spectrum of the sample solution over the desired wavelength range (e.g., 200-600 nm).

Signaling Pathway and Mechanism of Action

Some benzophenone derivatives have been shown to inhibit the proliferation of cancer cells by targeting key signaling pathways. One such pathway is the RAF/MEK/ERK pathway, which is frequently hyperactivated in various cancers.[8] While specific studies on triazolo-benzophenones targeting this pathway are emerging, the benzophenone scaffold's known activity provides a strong rationale for investigating these derivatives as potential inhibitors.

Experimental Workflow for Investigating Pathway Inhibition

References

- 1. scielo.br [scielo.br]

- 2. Buy this compound | 64194-73-6 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 5. ossila.com [ossila.com]

- 6. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 7. scribd.com [scribd.com]

- 8. Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Core: A Technical Guide to the Solubility and Stability of Triazolo-Benzophenone Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical physicochemical properties of triazolo-benzophenone compounds, a class of molecules with significant therapeutic potential. Understanding their solubility and stability is paramount for successful drug design, formulation, and development. This document provides a comprehensive overview of these characteristics, supported by experimental data, detailed methodologies, and visual representations of key processes.

Core Physicochemical Characteristics

This compound compounds integrate a five-membered triazole ring containing three nitrogen atoms with a benzophenone (B1666685) moiety, known for its ultraviolet (UV) absorbing properties. This unique structural combination gives rise to a diverse range of biological activities, including antioxidant, anticancer, and photoprotective effects.[1][2] The physicochemical properties of these compounds, such as molecular weight and lipophilicity, are pivotal to their behavior in biological systems.

The molecular weights of this compound derivatives typically fall between 300 and 600 Daltons.[1] Their lipophilicity, often expressed as the logarithmic partition coefficient (LogP), generally ranges from 2.0 to 6.0, indicating good potential for membrane permeability.[1]

Solubility Profile

The solubility of this compound derivatives is a key determinant of their bioavailability and is significantly influenced by the nature and position of substituents on the aromatic rings.[1]

While parent triazole compounds like 1H-1,2,3-triazole and 1H-1,2,4-triazole are completely miscible with water, the incorporation of the bulky, lipophilic benzophenone moiety drastically reduces aqueous solubility.[1] Consequently, these compounds generally exhibit enhanced solubility in organic solvents.[1] For instance, the related triazolo-benzodiazepine compound, triazolam, has a very limited water solubility of 30 mg/L but shows significantly higher solubility in dimethylformamide (30 mg/mL), dimethyl sulfoxide (B87167) (20 mg/mL), and ethanol (B145695) (10 mg/mL).[1] This trend is representative of the broader this compound family.[1]

The calculated logarithm of the partition coefficient (MlogP) is often used as a surrogate for predicting water solubility. Studies on a series of 1,2,3-triazole-benzophenone derivatives found MlogP values ranging from 3.54 to 5.28, indicating a water solubility comparable to the known UV filter benzophenone-3 (BP-3).[2][3]

Table 1: Solubility Data for Representative this compound Related Compounds

| Compound/Derivative Class | Solvent | Solubility | Reference |

| Triazolam | Water | 30 mg/L | [1] |

| Dimethylformamide (DMF) | 30 mg/mL | [1] | |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [1] | |

| Ethanol | 10 mg/mL | [1] | |

| 1,2,3-Triazole-Benzophenone Derivatives | - | MlogP values: 3.54 - 5.28 | [2][3] |

Stability Characteristics

The stability of this compound compounds is crucial for their shelf-life, formulation, and in vivo behavior. The triazole ring itself imparts considerable stability.

Isomeric Stability